HDAC8-IN-2
描述
1-Naphthohydroxamic acid (CAS 6953-61-3) is a hydroxamate-based inhibitor of histone deacetylases (HDACs), enzymes critical for epigenetic regulation and cellular processes such as proliferation, differentiation, and apoptosis. Structurally, it features a naphthyl group linked to a hydroxamic acid moiety, enabling chelation of zinc ions in HDAC active sites. This compound exhibits selective inhibition against HDAC8 (IC50 = 14 μM) but also demonstrates activity against HDAC1 and HDAC6 . It has been investigated in cancer models, including bladder cancer and neuroblastoma, where HDAC8 overexpression correlates with poor prognosis . Commercially available from suppliers such as Sigma-Aldrich, Selleckchem, and Santa Cruz Biotechnology, it is widely utilized in preclinical research .
属性
IUPAC Name |
N-hydroxynaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGPWOEHDOVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219789 | |
| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-61-3 | |
| Record name | N-Hydroxy-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthohydroxamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Mechanism and Optimization
The most widely documented method involves the nucleophilic acyl substitution of 1-naphthoic acid methyl ester with hydroxylamine under basic conditions. The reaction proceeds via the following steps:
- Formation of hydroxylamine free base : Hydroxylamine salts (e.g., hydroxylamine hydrochloride) are deprotonated using alkali metal hydroxides (NaOH or KOH) in methanol.
- Nucleophilic attack : The generated hydroxylamine attacks the carbonyl carbon of the methyl ester, displacing methoxide.
- Acidification : Post-reaction acidification with sulfuric acid yields the free hydroxamic acid.
Key Reaction Parameters (from patent CN103922968B):
| Parameter | Optimal Range |
|---|---|
| Hydroxylamine salt : NaOH | 0.9–1.2 : 1.6–2.5 (molar) |
| Temperature | 45–55°C |
| Reaction time | 3–5 hours |
| Methanol volume | 16–24 mL per mmol of ester |
Procedure :
- Dissolve hydroxylamine hydrochloride (0.9–1.2 equiv) in methanol at 10–30°C.
- Add solid NaOH (1.6–2.5 equiv) slowly to generate in situ hydroxylamine.
- Introduce 1-naphthoic acid methyl ester (1 equiv) and reflux at 45–55°C for 3–5 hours.
- Distill off methanol to isolate the sodium salt or acidify with H2SO4 at 0–15°C to precipitate the free acid.
Spectroscopic Characterization
Successful synthesis is confirmed through spectral data:
- 3251 cm−1 : N-H stretch (hydroxamic acid).
- 1662 cm−1 : C=O stretch (amide I band).
- 2910–2842 cm−1 : Aliphatic C-H stretches.
- δ 10.33 ppm : Singlet (1H, hydroxamic -OH).
- δ 8.66 ppm : Singlet (1H, -NH).
- δ 7.45–8.20 ppm : Multiplet (7H, naphthyl protons).
Industrial-Scale Considerations
The patent method emphasizes scalability:
- Solvent Recovery : Methanol is distilled and reused, reducing costs.
- Temperature Control : Maintaining ≤45°C during NaOH addition prevents exothermic decomposition of hydroxylamine.
- Purity : Crude products are ≥95% pure (by HPLC), requiring no column chromatography.
Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Methyl ester route | 65–74 | 95–98 | High |
| Grignard carboxylation | 50–60 | 90–92 | Low |
Analytical and Regulatory Considerations
Safety :
- Hydroxylamine salts are explosive when heated; the patent mitigates this by using in situ generation at controlled temperatures.
- RTECS : QJ1894500 (indicates moderate toxicity).
Regulatory Compliance :
化学反应分析
Types of Reactions: 1-Naphthohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
科学研究应用
1-Naphthohydroxamic acid has a wide range of applications in scientific research:
作用机制
1-Naphthohydroxamic acid exerts its effects by selectively inhibiting HDAC8. The inhibition of HDAC8 leads to the accumulation of acetylated histones, which can alter gene expression and affect various cellular processes . The compound does not significantly affect other HDACs, making it a valuable tool for studying HDAC8-specific pathways .
Molecular Targets and Pathways:
Target: Histone deacetylase 8 (HDAC8).
相似化合物的比较
Comparison with Similar HDAC Inhibitors
Target Selectivity and Potency
1-Naphthohydroxamic acid is distinguished by its multi-target HDAC inhibition profile. Below is a comparative analysis with structurally or functionally related inhibitors:
Key Findings :
- HDAC8 Specificity : While 1-naphthohydroxamic acid inhibits HDAC8, its potency (IC50 = 14 μM) is lower than PCI-34051 (IC50 = 10 nM), a more selective HDAC8 inhibitor .
- Multi-Target Activity : Unlike SAHA, which broadly inhibits Class I/II HDACs, 1-naphthohydroxamic acid shows moderate selectivity for HDAC8, HDAC1, and HDAC5. This multi-target activity may enhance efficacy in cancers driven by HDAC8 overexpression (e.g., neuroblastoma) but increases off-target risks .
- Structural Analogues : Compared to other hydroxamic acid-based inhibitors (e.g., SAHA, tubacin), the naphthyl group in 1-naphthohydroxamic acid enhances hydrophobic interactions with HDAC8’s active site, as suggested by molecular docking studies .
Functional Outcomes in Research Models
- Bladder Cancer : In HDAC8-overexpressing bladder cancer cells, 1-naphthohydroxamic acid reduced viability comparably to SAHA but with fewer off-target effects .
- Neuroblastoma : Combined with PCI-34051, it decreased cell viability by >50% in MYCN-amplified neuroblastoma models, highlighting synergy in HDAC8 targeting .
Clinical and Commercial Relevance
- FDA-Approved Inhibitors: SAHA (vorinostat) and romidepsin are approved for hematologic malignancies, whereas 1-naphthohydroxamic acid remains investigational due to its moderate potency .
- Cost and Availability: Priced at $85–$330 per 5–25 mg (Santa Cruz Biotechnology), 1-naphthohydroxamic acid is cost-effective for research but less commercially developed than SAHA or PCI-34051 .
生物活性
1-Naphthohydroxamic acid (CAS Number: 6953-61-3) is a hydroxamic acid derivative recognized for its selective inhibition of histone deacetylase 8 (HDAC8). This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in neuroblastoma and other malignancies. This article explores the biological activities, mechanisms of action, and relevant research findings associated with 1-naphthohydroxamic acid.
1-Naphthohydroxamic acid is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.195 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| IC50 (HDAC8) | 14 μM |
| IC50 (HDAC1, HDAC6) | >100 μM |
1-Naphthohydroxamic acid functions primarily as a selective inhibitor of HDAC8, exhibiting an IC50 value of 14 μM, which is significantly lower than its activity against HDAC1 and HDAC6 (IC50 >100 μM) . Unlike some other HDAC inhibitors, it does not increase global histone H4 acetylation or reduce total intracellular HDAC activity, indicating a unique mechanism of action that may involve the induction of tubulin acetylation .
Anticancer Effects
Research has demonstrated that 1-naphthohydroxamic acid exhibits notable anticancer properties, particularly in neuroblastoma models. In vitro studies indicate that treatment with this compound leads to reduced cell proliferation and increased differentiation of neuroblastoma cells, as evidenced by the formation of neurite-like structures . Additionally, it has been shown to decrease tumor growth in xenograft models without significant toxicity .
Case Study: Neuroblastoma
In a study involving NMRI Foxn1 nude mice, treatment with 1-naphthohydroxamic acid significantly delayed tumor growth compared to control groups. The compound was well tolerated at doses up to 400 mg/kg per day, while conventional treatments like vorinostat caused notable toxicity . Immunohistochemical analysis revealed increased differentiation markers in tumors treated with 1-naphthohydroxamic acid.
Cytotoxicity and Selectivity
In various cancer cell lines, including HeLa and HEK293 cells, 1-naphthohydroxamic acid demonstrated concentration-dependent cytotoxicity. At concentrations around its IC50 for HDAC8, it induced hyperacetylation of tubulin but did not significantly affect other cellular components .
Pharmacokinetics
Pharmacokinetic studies have indicated that after intraperitoneal administration, 1-naphthohydroxamic acid has a half-life of approximately 15 minutes with a peak plasma concentration around 30 μM. The maximum tolerable dose was determined to be 50 mg/kg per day without critical changes in body weight or blood parameters .
常见问题
Q. What advanced techniques are recommended to study 1-naphthohydroxamic acid’s role in viral infection models?
- Answer : In virology, pair with IFN pathway inhibitors (e.g., JAK inhibitors) to dissect HDAC8’s role in viral replication. Use single-cell RNA-seq to profile host transcriptome changes and CRISPR screens to identify synthetic lethal partners .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
